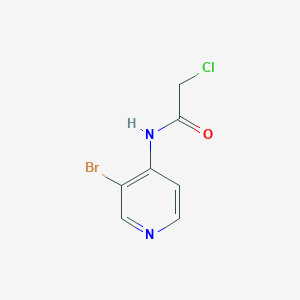

N-(3-Bromopyridin-4-YL)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(3-bromopyridin-4-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-5-4-10-2-1-6(5)11-7(12)3-9/h1-2,4H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQMMBMVKUWHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 3-Bromopyridin-4-amine with 2-Chloroacetyl Chloride

This is the most direct and commonly employed route.

Reagents :

- 3-Bromopyridin-4-amine or its hydrochloride salt.

- 2-Chloroacetyl chloride.

- Organic base such as triethylamine.

- Solvent: Dichloromethane or 1,4-dioxane.

-

- Dissolve 3-bromopyridin-4-amine in anhydrous dichloromethane.

- Add triethylamine to the solution at 0 °C to 20 °C to scavenge HCl.

- Slowly add 2-chloroacetyl chloride dropwise while maintaining temperature to control the exothermic reaction.

- Stir the reaction mixture for 12–16 hours at room temperature or slightly elevated temperature.

- Quench the reaction by adding water, separate the organic layer.

- Wash the organic phase with dilute acid (e.g., 1N HCl) to remove excess base and impurities.

- Dry the organic layer over anhydrous magnesium sulfate.

- Concentrate under reduced pressure.

- Purify the crude product by recrystallization or filtration to obtain this compound.

Yield : Literature reports yields ranging from 85% to over 95% for analogous chloroacetamide preparations using similar methods with brominated aromatic amines.

Notes :

- The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.

- Temperature control is critical to prevent side reactions such as hydrolysis or over-acylation.

Alternative Bases and Solvents

- Sodium hydroxide or potassium carbonate can be used as bases in polar aprotic solvents like N-methylacetamide or dimethylformamide (DMF) to facilitate nucleophilic substitution reactions involving bromopyridine derivatives.

- Microwave-assisted heating has been reported to accelerate similar amide bond formations, reducing reaction time from hours to minutes, though yields may vary (e.g., 28% in a related pyrrolidinyl carbamate synthesis).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Base | Triethylamine (1.1–1.2 equiv) | Neutralizes HCl, prevents protonation |

| Solvent | Dichloromethane, 1,4-dioxane | Anhydrous solvents preferred |

| Temperature | 0–20 °C during addition; room temp for stirring | Controls exotherm and side reactions |

| Reaction Time | 12–16 hours | Ensures complete conversion |

| Work-up | Acidic wash, drying over MgSO4, evaporation | Removes impurities and solvents |

| Purification | Recrystallization or filtration | Yields pure chloroacetamide |

Analytical and Characterization Data

- NMR Spectroscopy : Proton NMR typically shows characteristic amide NH and methylene protons adjacent to chlorine.

- Mass Spectrometry : Molecular ion peak consistent with this compound (exact mass depends on isotopes).

- Purity : High purity (>95%) achieved after purification steps.

- Melting Point : Consistent with literature values for similar compounds.

Research Findings and Comparative Analysis

- The direct acylation method using 2-chloroacetyl chloride and triethylamine in dichloromethane is the most efficient and widely used, providing high yields and purity.

- Microwave-assisted methods can reduce reaction times but may require optimization to improve yields.

- Alternative bases and solvents can be employed but may affect reaction selectivity and require longer reaction times.

- The bromine substituent on the pyridine ring remains intact under these mild acylation conditions, preserving the functional handle for further derivatization.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation with TEA | 3-Bromopyridin-4-amine, 2-chloroacetyl chloride, triethylamine, DCM, 0–20 °C, 16 h | 85–95 | High yield, straightforward | Requires moisture control |

| Microwave-Assisted Acylation | Same reagents, microwave irradiation, 130 °C, 30 min | ~28 | Rapid reaction | Lower yield, requires optimization |

| Base-Promoted in DMF | Bromopyridine salt, K2CO3 or NaOH, DMF, 80 °C, 16 h | Variable | Alternative solvent system | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopyridin-4-YL)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling reactions: The pyridine ring can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Bromopyridin-4-YL)-2-chloroacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Bromopyridin-4-YL)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparison of key structural features and electronic effects is summarized in Table 1:

*Estimated based on molecular formula.

Key Observations:

- Halogen Effects : Bromine in this compound offers stronger van der Waals interactions compared to chlorine in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide . This may enhance crystal packing or binding in biological systems.

- Reactivity: The chloroacetamide group enables nucleophilic substitution (e.g., with dithiocarbamates or thiocarbamoyl compounds ), but the bromopyridinyl substituent may direct reactivity to specific positions in cyclization reactions, as seen in quinoline syntheses .

Crystallographic and Intermolecular Interactions

- N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide forms centrosymmetric dimers via C-H···O contacts (distance <3.2 Å) and intramolecular N-H···O bonds .

- Bromine vs. Chlorine : Bromine’s larger atomic radius may promote stronger halogen···π or halogen···halogen interactions compared to chlorine, as seen in bromophenyl derivatives .

Biological Activity

N-(3-Bromopyridin-4-YL)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables to illustrate its effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-bromopyridine-4-carboxylic acid derivatives with chloroacetyl chloride in the presence of a base. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| NMR (1H) | δ 7.30 (m, 1H, ArH), δ 7.10 (m, 1H, ArH), δ 4.12 (s, 2H, CH2) |

| IR | 1650 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Br stretch) |

| Mass | m/z = 232 [M + H]+ |

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-Bromophenyl)-2-chloroacetamide | E. coli | 16 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's efficacy has been evaluated through assays such as the Sulforhodamine B (SRB) assay.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the compound's effect on breast cancer cell lines (MCF-7), results indicated:

- IC50 Value : 12 µM

- Notable reduction in cell viability compared to control groups.

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for N-(3-bromopyridin-4-yl)-2-chloroacetamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling 3-bromo-4-aminopyridine with chloroacetyl chloride. Key considerations include:

- Base selection : Triethylamine is commonly used to neutralize HCl generated during the reaction .

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran ensures minimal side reactions.

- Temperature control : Reactions are performed at 0–5°C to prevent thermal degradation of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD) : Resolves bond angles (e.g., N-C-C-Cl torsion angles ≈ -12.1°) and molecular packing (e.g., hydrogen-bonded dimerization) .

- NMR : H and C NMR confirm regiochemistry (e.g., pyridine ring substitution patterns).

- IR spectroscopy : Identifies functional groups (amide C=O stretch ≈ 1658 cm, C-Br stretch ≈ 500–600 cm) .

Q. What safety protocols are recommended for handling this compound?

- Toxicity : Classified as a lachrymator and potential irritant. Use fume hoods and PPE (gloves, goggles) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and light.

- Regulatory compliance : Adhere to Significant New Activity (SNAc) provisions under CEPA 1999 for novel applications .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular packing or hydrogen-bonding networks?

- SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonds (e.g., N–H···O interactions) and C–H···π contacts. Discrepancies in displacement parameters (Table 3 in ) may indicate dynamic disorder or solvent effects.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···Cl contacts < sum of van der Waals radii) .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity or material properties?

- Bromine vs. chlorine : Bromine’s larger atomic radius enhances π-stacking in crystal lattices, potentially improving stability in solid-state applications .

- Amide group flexibility : The planar 2-chloroacetamide moiety enables hydrogen bonding, critical for protein-ligand interactions in medicinal chemistry .

Q. What computational methods predict the compound’s reactivity or spectroscopic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.